4-Methylquinazoline
Overview
Description
4-Methylquinazoline (4-MeQ) is a chemical compound that has been identified as a minor component of the male sex pheromone in Nasonia vitripennis, a parasitoid wasp species. It is synthesized in the abdomen of males and, at certain doses, can synergize the response of virgin females to other pheromone components, although it is not attractive on its own .
Synthesis Analysis
The synthesis of quinazoline derivatives, including those related to 4-Methylquinazoline, has been explored in various studies. A traceless solid-phase synthesis method has been developed for 2,4-diaminoquinazolines, which involves the condensation of 2-aminobenzonitriles and amines starting from an acyl isothiocyanate resin . Additionally, a novel synthesis route for protected methyl 4-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate has been reported, which is relevant to the synthesis of quinazoline derivatives .
Molecular Structure Analysis
The molecular structure of quinazoline derivatives has been analyzed in the context of their binding to protein kinases. X-ray crystallographic studies have shown that 4-anilinoquinazolines bind in the ATP site of kinases, with the quinazoline ring system oriented along the peptide strand that links the two domains of the protein .
Chemical Reactions Analysis
Quinazoline derivatives have been shown to participate in various chemical reactions. For instance, the [4+2] annulation reaction has been used for the asymmetric synthesis of dihydroquinazolinone derivatives, which are biologically interesting compounds . Another study reported the synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a key intermediate for the synthesis of anti-cancer drugs .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Methylquinazoline and related compounds have been studied in the context of their biological activity. For example, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a derivative of 4-Methylquinazoline, was found to be a potent apoptosis inducer with excellent blood-brain barrier penetration and efficacy in cancer models . Another compound, a cyclic GMP phosphodiesterase inhibitor, showed potent inhibitory action and the ability to relax porcine coronary arteries .
Scientific Research Applications
Pheromone Component in Nasonia Vitripennis
4-Methylquinazoline (4-MeQ) has been identified as a minor component of the male sex pheromone in the parasitoid Nasonia vitripennis. This compound is synthesized in the abdomen of males and synergizes the response of virgin females to major pheromone components in olfactometer tests, although it is not attractive as a single component. 4-MeQ is also responsible for the characteristic medicinal odor of N. vitripennis males (Ruther, Steiner, & Garbe, 2007).
Potential Anticancer Agent
N-(4-Methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a derivative of 4-methylquinazoline, has shown potent apoptosis-inducing activity and efficacy in human breast cancer and other mouse xenograft models. This compound also exhibits excellent blood-brain barrier penetration (Sirisoma et al., 2009).
Anti-inflammatory and Antimicrobial Activities
Various 2-methylquinazolin-4(3H)-one derivatives, including those with urea, thiourea, and sulphonamide functionalities, have shown promising anti-inflammatory and antimicrobial activities. These activities were observed in compounds with significant inhibitory effects on TNF-α and IL-6 and against pathogenic bacteria and fungi (Keche & Kamble, 2014).
Inhibitor of DNA Repair Enzyme PARP
2-Alkyl- and 2-aryl-substituted quinazolinones, including 8-methylquinazolinones, have been synthesized and evaluated for inhibitory activity against the DNA repair enzyme poly(ADP-ribose) polymerase (PARP). These compounds, particularly the 8-methylquinazolinones, are among the most potent PARP inhibitors reported to date (Griffin et al., 1998).
Tubulin-Binding Tumor-Vascular Disrupting Agents
A novel class of tubulin-binding tumor-vascular disrupting agents (tumor-VDAs) has been developed, based on 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one. These compounds have shown significant antitumor activity in animal models and are capable of inhibiting tumor cell proliferation, inducing apoptosis, and disrupting tumor vasculature (Cui et al., 2017).
Anti-tuberculosis Activity
Novel 3-(((substituted phenyl) amino)methyl)-2-methylquinazolin-4(3H)-one compounds have exhibited potent anti-tuberculosis activity, with some analogs showing activity equal to standard anti-tuberculosis drugs like rifampicin. These compounds represent new leads for developing anti-tuberculosis agents (Panneerselvam et al., 2016).
Safety And Hazards
properties
IUPAC Name |
4-methylquinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c1-7-8-4-2-3-5-9(8)11-6-10-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEOEZZCZCCPJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=NC2=CC=CC=C12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60287113 | |
Record name | 4-Methylquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60287113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylquinazoline | |
CAS RN |
700-46-9 | |
Record name | 4-Methylquinazoline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48974 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Methylquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60287113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methylquinazoline | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DA8Y3UW6XP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.